4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Description
4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a methyl group, and a carbamoyl group attached to a benzamide core
Properties
IUPAC Name |
4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11(2)19-18(23)14-6-4-5-7-15(14)20-17(22)13-9-8-12(3)16(10-13)21(24)25/h4-11H,1-3H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKUWMPVZYPTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-methylbenzamide to introduce the nitro group, followed by the introduction of the carbamoyl group through a reaction with isopropyl isocyanate. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, where a halogen atom replaces the hydrogen atom.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-methyl-3-amino-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and isopropylamine.
Scientific Research Applications
4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamoyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-nitrobenzoic acid
- 4-methyl-3-amino-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
- 4-methyl-3-nitro-N-phenylbenzamide
Uniqueness
4-methyl-3-nitro-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is unique due to the presence of both a nitro group and a carbamoyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
